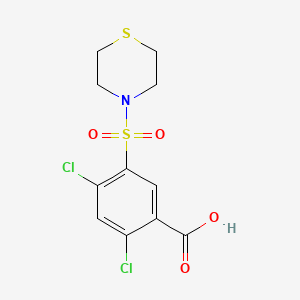![molecular formula C9H7F6NO B13981257 (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl and trifluoromethoxy groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenyl ethers using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The use of photoredox catalysts and visible light irradiation can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance
Wirkmechanismus
The mechanism of action of (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-1-trifluoromethyl-ethylamine: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy group.
Trifluoromethyl phenyl sulfone: Used as a precursor in trifluoromethylation reactions.
Uniqueness
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. These properties make it particularly valuable in medicinal chemistry and material sciences .
Eigenschaften
Molekularformel |
C9H7F6NO |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
InChI-Schlüssel |
MAMFWZFFEYGAAN-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)





![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
